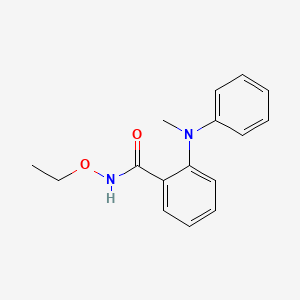![molecular formula C11H15BrN2O2S B7529452 1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea is a synthetic compound that has been developed for various scientific research applications. This compound has gained significant attention due to its potential to serve as a powerful tool for understanding the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea involves the inhibition of various enzymes. This compound has been shown to be a potent inhibitor of proteases and kinases, which play important roles in various cellular processes. By inhibiting these enzymes, this compound can alter the cellular signaling pathways and lead to various physiological effects.
Biochemical and Physiological Effects
1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells by targeting specific enzymes involved in cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea in lab experiments is its potency as an inhibitor of various enzymes. This compound can be used at low concentrations to achieve significant inhibition of target enzymes. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea in scientific research. One potential direction is the development of more potent inhibitors of specific enzymes. Another potential direction is the use of this compound in drug discovery to identify new compounds that can target specific enzymes involved in disease processes. Additionally, this compound can be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea involves the reaction of 5-bromothiophene-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(oxolan-2-ylmethyl)amine to yield the desired product.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea has been extensively used in scientific research as a tool to study the mechanism of action of various compounds. This compound has been shown to be a potent inhibitor of various enzymes, including proteases and kinases. It has also been used to study the effects of various compounds on cell signaling pathways.
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-4-3-9(17-10)7-14-11(15)13-6-8-2-1-5-16-8/h3-4,8H,1-2,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZNCYDFKSMUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
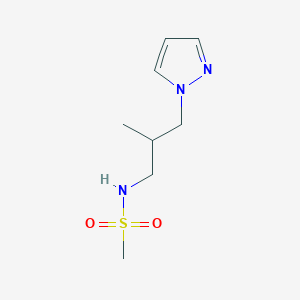
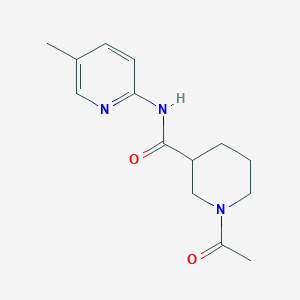
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
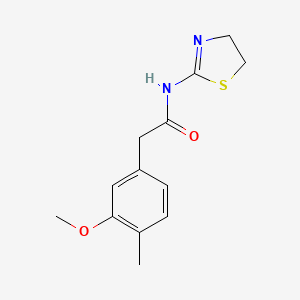
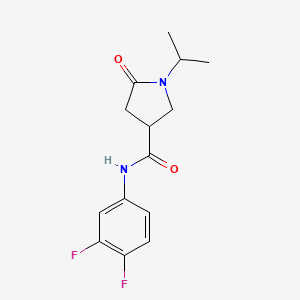
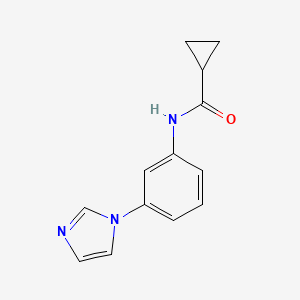


![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)

![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)
